

What is the chemical structure of Urolignoside?

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Compound of Interest

Compound Name: Urolignoside

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Urolignoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a neolignan glycoside, a class of naturally occurring phenolic compounds. It is found in various plant species, including *Lysimachia clethroides* and the fruits of *Cinnamomum zeylanicum*. Structurally, it is characterized by a dihydrobenzofuran ring system linked to a methoxyphenyl group, with a glucose moiety attached via a glycosidic bond. Preliminary studies have highlighted the antioxidant and radical scavenging properties of **Urolignoside**, suggesting its potential for further investigation in the context of oxidative stress-related pathologies. This document provides a detailed overview of the chemical structure, properties, and known biological activities of **Urolignoside**, along with relevant experimental protocols.

Chemical Structure and Properties

Urolignoside possesses a complex stereochemistry that is crucial for its biological activity. The core structure is a 2,3-dihydrobenzofuran ring, substituted with a hydroxymethyl group at the 3-position and a 3-hydroxypropyl group at the 5-position. A methoxy group is present at the 7-position of this ring system. The 2-position of the dihydrobenzofuran ring is connected to a 2-methoxyphenoxy group, which in turn is glycosidically linked to a β -D-glucopyranoside unit.

The systematic IUPAC name for **Urolignoside** is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of **Urolignoside** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₃₄ O ₁₁	[1][3]
Molecular Weight	522.54 g/mol	[3]
CAS Number	131723-83-6	
Appearance	Powder	
Solubility	DMSO, Pyridine, Methanol, Ethanol	
Hydrogen Bond Acceptor Count	11	
Hydrogen Bond Donor Count	6	
Rotatable Bond Count	10	

Spectroscopic Data for Structural Elucidation

The definitive structure of **Urolignoside** was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the raw spectral data from the original structure elucidation studies are not readily available in the public domain, this section describes the expected spectroscopic features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR:** The proton NMR spectrum of **Urolignoside** would be complex, exhibiting characteristic signals for the aromatic protons on both the dihydrobenzofuran and methoxyphenyl rings. Distinct signals for the two methoxy groups would be observed as singlets, typically in the range of δ 3.5-4.0 ppm. The protons of the propyl side chain and the hydroxymethyl group would show characteristic multiplets. The anomeric proton of the

glucose unit would appear as a doublet in the region of δ 4.5-5.5 ppm, with a coupling constant indicative of a β -glycosidic linkage. The remaining sugar protons would resonate in the δ 3.0-4.0 ppm region.

- ^{13}C -NMR: The carbon NMR spectrum would show 26 distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm). The anomeric carbon of the glucose unit would be identifiable around δ 100-105 ppm. The signals for the two methoxy carbons would appear around δ 55-60 ppm. The remaining aliphatic carbons of the dihydrobenzofuran core, the propyl side chain, the hydroxymethyl group, and the glucose moiety would be found in the upfield region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of $\text{C}_{26}\text{H}_{34}\text{O}_{11}$ by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments would correspond to the loss of the glucose moiety and subsequent fragmentation of the aglycone, further confirming the structure.

Biological Activity and Mechanism of Action

The primary biological activity reported for **Urolignoside** is its antioxidant and radical scavenging capacity. This activity is attributed to the phenolic nature of the molecule.

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Lignans, the class of compounds to which **Urolignoside** belongs, are known to exert their antioxidant effects primarily through a Hydrogen Atom Transfer (HAT) mechanism. In this process, the phenolic hydroxyl groups on the **Urolignoside** molecule donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting **Urolignoside** radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating further radical reactions. The benzylic hydrogen atoms in the dihydrobenzofuran ring may also contribute to this radical scavenging activity.

Experimental Protocols

The following are detailed protocols for assays used to evaluate the antioxidant activity of **Urolignoside**.

Isolation and Purification of Urolignoside

While a specific, detailed protocol for the isolation of **Urolignoside** from *Lysimachia clethroides* is not extensively documented in readily available literature, a general procedure can be outlined based on standard phytochemical methods for isolating lignan glycosides. The process involves solvent extraction followed by multi-step column chromatography.

General Protocol:

- **Extraction:** Air-dried and powdered aerial parts of *Lysimachia clethroides* are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The fraction containing **Urolignoside** would be determined by thin-layer chromatography (TLC) analysis.
- **Column Chromatography:** The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by TLC.
- **Further Purification:** Fractions containing **Urolignoside** are pooled and may require further purification using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated pure compound is then confirmed using spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
- **Sample Preparation:** Prepare a stock solution of **Urolignoside** in methanol. Create a series of dilutions from the stock solution to test a range of concentrations.
- **Reaction Mixture:** In a 96-well microplate, add 20 µL of each **Urolignoside** dilution to separate wells. Add 180 µL of the 0.1 mM DPPH solution to each well. For the control, add 20 µL of methanol instead of the sample.
- **Incubation:** Incubate the microplate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

β-Carotene-Linoleic Acid Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

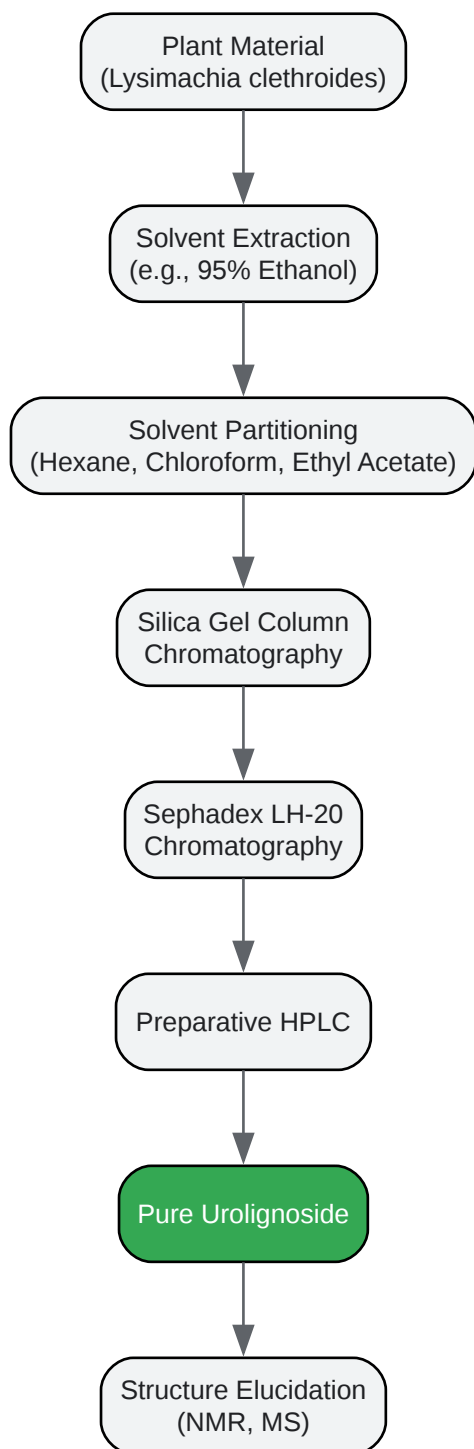
Protocol:

- **Preparation of β-Carotene-Linoleic Acid Emulsion:** Dissolve 2 mg of β-carotene in 10 mL of chloroform. To 1 mL of this solution, add 20 mg of linoleic acid and 200 mg of Tween 40. Remove the chloroform using a rotary evaporator at 40°C. Immediately add 50 mL of distilled water and shake vigorously to form an emulsion.
- **Sample Preparation:** Prepare a stock solution of **Urolignoside** in a suitable solvent (e.g., ethanol).
- **Reaction Mixture:** In a 96-well microplate, add 200 µL of the β-carotene-linoleic acid emulsion to each well. Add 50 µL of each **Urolignoside** dilution to separate wells. For the control, add 50 µL of the solvent instead of the sample.

- Incubation and Measurement: Measure the initial absorbance of each well at 470 nm (t=0). Incubate the plate at 50°C for 2 hours. After incubation, measure the final absorbance at 470 nm (t=2h).
- Calculation: The antioxidant activity is calculated as the percentage of inhibition of β -carotene bleaching using the following formula: % Inhibition = $[1 - (\text{Absorbance of Sample at } t=0 - \text{Absorbance of Sample at } t=2h) / (\text{Absorbance of Control at } t=0 - \text{Absorbance of Control at } t=2h)] \times 100$

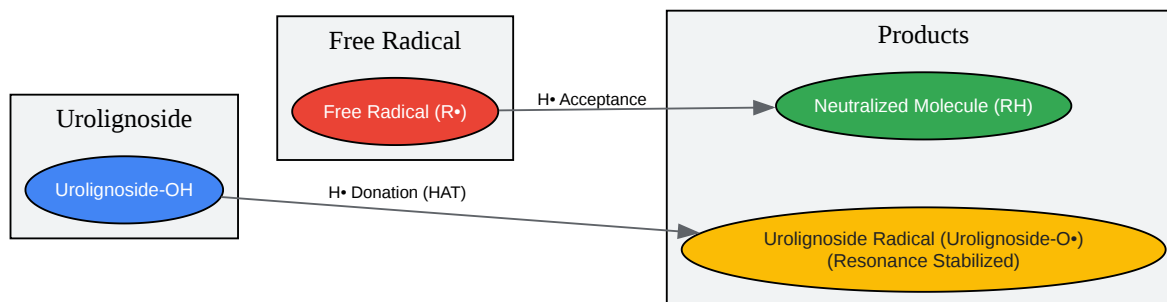
Visualizations

The following diagrams illustrate the general workflow for the isolation of **Urolignoside** and its proposed antioxidant mechanism.



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General workflow for the isolation and identification of **Urolignoside**.



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